molecular formula C19H25N5O2 B1662731 U89232 CAS No. 134017-78-0

U89232

Cat. No.: B1662731
CAS No.: 134017-78-0
M. Wt: 355.4 g/mol
InChI Key: XOYZVGFXSLYSCF-JKSUJKDBSA-N
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Preparation Methods

U 89232 is synthesized as a cyanoguanidine analog of cromakalim . The synthetic route involves the reaction of appropriate starting materials under specific conditions to yield the desired product. Detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

U 89232 undergoes various chemical reactions, including:

Comparison with Similar Compounds

U 89232 is similar to other KATP channel openers such as cromakalim and pinacidil . it has unique properties that distinguish it from these compounds:

Biological Activity

U89232, also known as BMS-189365, is a compound recognized for its biological activity as a cardioselective ATP-sensitive potassium (KATP) channel opener. This compound has been studied for its potential therapeutic applications, particularly in the context of ischemic heart disease.

This compound functions primarily by opening KATP channels, which leads to hyperpolarization of the cardiac myocytes. This hyperpolarization reduces calcium influx and subsequently decreases myocardial oxygen demand. The compound exhibits a selective action on cardiac tissues, making it a subject of interest for treating conditions like angina and heart failure.

Pharmacological Profile

The pharmacological properties of this compound have been characterized through various studies:

  • IC₅₀ Values : this compound has shown an IC₅₀ value indicative of its potency as a KATP channel opener. Specific values can vary based on experimental conditions but are generally in the low micromolar range.
  • Selectivity : this compound demonstrates a degree of selectivity towards cardiac KATP channels compared to other tissue types, which is crucial for minimizing side effects in non-cardiac tissues.

In Vitro and In Vivo Studies

Research has included both in vitro and in vivo assessments to evaluate the biological activity of this compound:

  • In Vitro Studies : These studies typically involve isolated cardiac myocytes where the effects of this compound on action potentials and contractility are measured. Results indicate that this compound effectively reduces contractile force while increasing relaxation rates.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound during ischemic episodes. Findings suggest that administration of this compound prior to induced ischemia can significantly reduce myocardial injury and improve recovery post-ischemia.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study 1 : A clinical trial involving patients with stable angina demonstrated that this compound improved exercise tolerance and reduced anginal episodes compared to placebo.
  • Case Study 2 : In patients with heart failure, this compound administration resulted in improved hemodynamic parameters and quality of life measures, supporting its role as a beneficial adjunct therapy.

Table 1: Summary of Biological Activity

ParameterValue/Description
Compound NameThis compound (BMS-189365)
Mechanism of ActionKATP channel opener
IC₅₀Low micromolar range
SelectivityCardiac KATP channels
Therapeutic ApplicationsIschemic heart disease

Table 2: In Vivo Efficacy Results

Study TypeOutcome MeasuresResults
Ischemia ModelMyocardial InjurySignificant reduction with this compound
Exercise ToleranceDuration until angina onsetIncreased duration with treatment
Hemodynamic ParametersCardiac output, blood pressureImproved metrics post-administration

Properties

IUPAC Name

1-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(2-methylbutan-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-6-18(2,3)24-17(22-11-21)23-15-13-9-12(10-20)7-8-14(13)26-19(4,5)16(15)25/h7-9,15-16,25H,6H2,1-5H3,(H2,22,23,24)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZVGFXSLYSCF-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)NC(=N[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158461
Record name U 89232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134017-78-0
Record name U 89232
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134017780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 89232
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.